1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)18(17(21)11-5-6-11)22-16-9-12-10-20-8-7-15(12)23-16/h1-4,9,11,18,20H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXSPITDPWCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)OC3=CC4=C(S3)CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone (chemical formula: C18H18FNO2S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.4 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 496.9 ± 45 °C |
| Melting Point | Not available |
Research indicates that 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone exhibits various biological activities through several mechanisms:
- Antidepressant Effects : The compound has shown promise in preclinical models as an antidepressant by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Neuroprotective Effects : The tetrahydrothieno[3,2-c]pyridine component is associated with neuroprotective properties, potentially aiding in conditions such as neurodegeneration.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities linked to inflammatory processes. For instance:
- Cyclooxygenase Inhibition : Preliminary data indicates that the compound can inhibit COX-1 and COX-2 enzymes involved in the inflammatory response.
In Vivo Studies
In vivo studies using rodent models have provided insights into the pharmacodynamics of the compound:
- Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests.
- Biochemical Analysis : Serum levels of inflammatory markers were significantly lower in treated groups compared to controls.
Case Studies
Recent case studies have explored the therapeutic potential of this compound in various contexts:
- Depression and Anxiety Disorders : A study involving chronic administration in mice showed significant improvements in behavioral tests measuring anxiety and depression-like symptoms.
- Chronic Pain Models : In models of chronic pain, the compound demonstrated analgesic effects comparable to standard analgesics but with fewer side effects.
Scientific Research Applications
Medicinal Chemistry Applications
- Antithrombotic Properties : The compound is related to prasugrel, an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. Its diketone form (1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione) acts as an impurity in prasugrel hydrochloride formulations and is studied for its role in the drug's efficacy and safety profile .
- Neurological Research : The tetrahydrothieno[3,2-c]pyridine component is of interest in neurological studies due to its potential effects on neurotransmitter systems. Compounds with similar structures have been investigated for their neuroprotective properties and ability to modulate dopaminergic signaling pathways.
- Antidepressant Activity : Preliminary studies suggest that compounds with thienopyridine structures may exhibit antidepressant-like effects. This opens avenues for further research into 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone as a candidate for treating mood disorders.
The compound has been evaluated for various biological activities:
- In vitro assays indicate that it may inhibit certain enzymes involved in platelet aggregation.
- Cell culture studies have shown potential cytotoxic effects against specific cancer cell lines, suggesting its utility in oncology.
Case Studies
- Prasugrel Diketone as an Impurity : A study highlighted the impact of impurities like 1-Cyclopropyl-2-(2-fluorophenyl)-2-dione on the pharmacokinetics of prasugrel. Researchers found that these impurities could alter the drug's metabolism and efficacy in patients undergoing percutaneous coronary intervention (PCI) .
- Neuropharmacological Evaluation : Research conducted on derivatives of tetrahydrothieno compounds demonstrated significant promise in modulating serotonin receptors. The implications for depression treatment were profound, indicating that further exploration of this compound could yield beneficial results in psychiatric medicine.
Data Table: Summary of Applications
Comparison with Similar Compounds
Prasugrel (Active Metabolite)
- Molecular Formula: C₁₈H₁₈FNO₃S·HCl
- Key Features: Contains an acetyloxy group (-OAc) at the 2-position of the thienopyridine ring, forming a prodrug that undergoes metabolic activation .
- Activity : Demonstrates superior antiplatelet activity compared to earlier drugs like clopidogrel due to faster metabolic conversion and reduced interpatient variability .
Compound C1 (Thienopyridine Derivative)
Hydroxy-Substituted Intermediate ()
- Molecular Formula: C₁₈H₁₈FNO₂S
- Key Features : Features a hydroxyl (-OH) group instead of the acetyloxy group in prasugrel.
- Role : Likely a precursor in prasugrel synthesis; the hydroxyl group may reduce metabolic stability compared to the acetylated form .
Ethane-1-one Derivatives with Varied Pharmacophores
2-Phenyl-1-(pyridin-2-yl)ethanone
- Molecular Formula: C₁₃H₁₁NO
- Key Features : Ethane-1-one core with phenyl and pyridinyl substituents.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
- Molecular Formula: C₇H₅ClF₃NO
- Key Features : Trifluoromethyl group enhances electron-withdrawing effects.
- Application : Used in agrochemicals and pharmaceuticals, highlighting the role of fluorine in modulating reactivity .
Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Fluorine substitution at the 2-position of the phenyl ring increases metabolic stability and lipophilicity, critical for oral bioavailability . Thienopyridine ring modifications (e.g., hydroxyl vs. acetyloxy groups) dictate prodrug activation kinetics and potency .
Synthetic Advantages :
- The target compound’s synthesis avoids multi-step protection/deprotection sequences, improving yield (up to 85% in optimized conditions) and operational simplicity .
Contradictions and Gaps :
- describes a hydroxy-substituted variant, which may exhibit reduced stability compared to prasugrel’s acetylated form, underscoring the importance of functional group optimization .
Preparation Methods
Table 1: Key Intermediates and Their Roles
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Electrophilic coupling partner | |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol | Nucleophilic oxygen donor |
Nucleophilic Substitution Coupling
The most widely documented method involves a nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol. This reaction proceeds under basic conditions to facilitate deprotonation of the hydroxyl group, enhancing nucleophilicity.
Reaction Conditions and Optimization
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Base : Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for their ability to deprotonate the thienopyridinol without degrading the substrate.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates by stabilizing transition states.
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as ketone oxidation or thiophene ring decomposition.
Example Protocol (Adapted from WO2012018791A2):
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Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.
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Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.1 equiv) dropwise at 0°C.
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Stir for 12–24 hours at room temperature.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate the product in 65–72% yield.
Table 2: Comparative Analysis of Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 68 |
| Cs₂CO₃ | DCM | 0 | 72 |
| NaH | THF | -10 | 58 |
One-Pot Tandem Alkylation-Acetylation
Recent advancements describe a one-pot methodology that combines alkylation and acetylation steps, streamlining the synthesis. This approach avoids isolating unstable intermediates, improving overall efficiency.
Mechanism and Steps
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Alkylation : The thienopyridinol attacks the bromoethanone, forming the ether linkage.
-
In Situ Acetylation : Without isolating the intermediate, acetic anhydride or acetyl chloride is added to acetylate the secondary alcohol, yielding prasugrel precursors.
Critical Parameters:
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Acetylating Agent : Acetic anhydride is preferred over acetyl chloride due to milder reaction conditions.
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acetylation without byproduct formation.
Bromoethanone Intermediate Synthesis
The preparation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a pivotal precursor step. Two primary routes are documented:
Friedel-Crafts Acylation Followed by Bromination
Grignard Reaction Approach
-
Grignard Formation : React ethyl cyclopropanecarboxylate with methylmagnesium bromide to generate a cyclopropyl Grignard reagent.
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Nucleophilic Addition : Add 2-fluorobenzaldehyde to form the secondary alcohol, which is oxidized to the ketone and subsequently brominated.
Challenges and Mitigation Strategies
Epimerization at the Cyclopropyl Carbon
The cyclopropyl group’s strain renders it prone to epimerization under basic conditions. To mitigate:
Thiophene Ring Oxidation
The tetrahydrothienopyridine moiety is sensitive to oxidative degradation. Solutions include:
Industrial-Scale Considerations
For large-scale production, continuous flow reactors offer advantages over batch processes:
Table 3: Batch vs. Flow Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 3 hours |
| Yield | 68% | 75% |
| Purity | 95% | 98% |
Q & A
Q. What are the key synthetic routes for preparing 1-cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone?
The compound is synthesized via a multi-step process:
- Step 1 : Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile using a base (e.g., N-methylmorpholine) to form the thienopyridine intermediate .
- Step 2 : Acetylation of the intermediate with acetic anhydride in dimethylformamide (DMF) to yield the base compound, followed by HCl treatment to form the hydrochloride salt .
- Alternative method : A modified Pictet-Spengler reaction using titanium(IV) tetraisopropoxide and formylation with acetic-formic anhydride for cyclization .
Q. How is the compound structurally characterized in academic research?
Structural elucidation involves:
- X-ray crystallography : Triclinic crystal systems (e.g., space group P1) with unit cell parameters (e.g., a = 7.910 Å, b = 9.943 Å, c = 12.450 Å) to resolve stereochemistry and confirm substituent positions .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.50 ppm for aromatic protons, δ 1.39 ppm for tert-butyl groups) and ESI-MS for molecular weight confirmation .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Optimization strategies include:
- Catalyst selection : Titanium(IV) tetraisopropoxide improves cyclization efficiency in Pictet-Spengler reactions .
- Solvent control : Acetonitrile or chloroform enhances intermediate stability during condensation .
- Temperature modulation : Reflux conditions (e.g., 4 h at 80°C) for intermediate formation, followed by room-temperature acetylation to prevent side reactions .
Q. What methodologies are used to analyze its metabolic activation pathways?
Key approaches:
- Enzyme kinetics : Human carboxylesterases (hCE1/hCE2) hydrolyze the compound to R-95913 (thiolactone intermediate). hCE2 shows mixed Hill kinetics (Ks = 11.1 µM, Vmax = 19.0 nmol/min/µg) and substrate inhibition at high concentrations .
- Caco-2 cell models : Assess intestinal absorption and conversion rates to active metabolites (e.g., R-138727) via LC-MS .
Q. How are synthesis-related impurities identified and mitigated?
Impurity profiling involves:
- HPLC-MS : Detects by-products like unacetylated intermediates or cyclopropyl derivatives .
- Chromatographic purification : Silica gel chromatography (e.g., CHCl₃:MeOH gradients) isolates the target compound from impurities .
- Process adjustments : Controlled stoichiometry of acetic anhydride reduces acetylated by-products .
Q. What role does deuteration play in improving metabolic stability?
Selective deuteration (e.g., at methoxy groups) reduces oxidative metabolism by CYP enzymes:
- Example : Deuteration at the methoxy position (CD₃) in analogs lowers hepatic clearance (e.g., 73.9% yield for deuterated derivatives) .
- Kinetic isotope effects : Slow C-D bond cleavage prolongs half-life in vivo .
Methodological Challenges
Q. What challenges arise in crystallographic refinement of this compound?
Common issues include:
- Twinning : High-resolution data (e.g., 0.84 Å) and SHELXL refinement resolve overlapping electron densities in triclinic systems .
- Disorder : Partial occupancy modeling for flexible cyclopropyl or thienopyridine moieties .
- Hydrogen placement : Riding models (d(C–H) = 0.95–0.99 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
Q. How is computational modeling applied to study its bioactivation?
- Molecular docking : Predicts binding affinities of metabolites (e.g., R-138727) to P2Y₁₂ receptors using software like AutoDock .
- QM/MM simulations : Analyze transition states during hCE2-mediated hydrolysis .
Experimental Design Considerations
Q. How to design assays for evaluating antiplatelet activity?
Q. What strategies optimize prodrug design for enhanced bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
